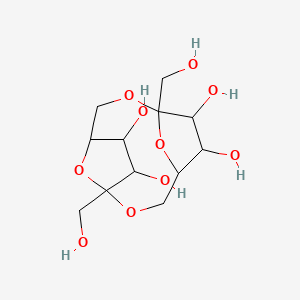

Difructose anhydride IV

Vue d'ensemble

Description

Difructose anhydride IV is a cyclic disaccharide consisting of two fructose residues. It is obtained from the conversion of levan using the enzyme levan fructotransferase. This compound is rarely found in nature and is recognized as a low-calorie sugar substitute. This compound has been noted for its beneficial effects when consumed, such as promoting mineral absorption and bone growth, improving constipation, and preventing dental decay .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Difructose anhydride IV is typically synthesized from levan, a polysaccharide composed of fructose units. The enzyme levan fructotransferase catalyzes the conversion of levan to this compound. This process involves the formation of two reciprocal glycosidic linkages between the fructose units .

Industrial Production Methods

Industrial production of this compound can be achieved through the co-fermentation of recombinant yeast strains. These strains secrete levansucrase from Bacillus subtilis and levan fructotransferase from Arthrobacter ureafaciens. The optimized conditions for this process involve specific concentrations of sucrose and cell ratios, resulting in efficient production yields .

Analyse Des Réactions Chimiques

Types of Reactions

Difructose anhydride IV primarily undergoes enzymatic reactions. The conversion of levan to this compound is catalyzed by levan fructotransferase. This reaction does not involve typical chemical reagents but relies on the enzymatic activity to form the cyclic disaccharide .

Common Reagents and Conditions

The primary reagent used in the synthesis of this compound is levan. The reaction conditions involve the presence of levan fructotransferase, which facilitates the formation of the cyclic structure. The reaction is typically carried out under controlled conditions to optimize enzyme activity and yield .

Major Products Formed

The major product formed from the enzymatic conversion of levan is this compound. This compound is characterized by its cyclic structure and beneficial physiological properties .

Applications De Recherche Scientifique

Mécanisme D'action

Difructose anhydride IV exerts its effects through several mechanisms:

Mineral Absorption: It enhances the absorption of minerals such as calcium in the intestines, promoting bone health.

Prebiotic Effects: The compound is not digested by humans, allowing it to reach the intestines where it supports the growth of beneficial bacteria.

Gastrointestinal Health: This compound improves bowel movements and prevents constipation by promoting the growth of gut microbiota.

Comparaison Avec Des Composés Similaires

Difructose anhydride IV is part of a group of compounds known as difructose anhydrides. Other similar compounds include:

Difructose anhydride I: Formed from inulin conversion, it has similar prebiotic effects.

Difructose anhydride III: Also derived from inulin, it is known for its beneficial effects on calcium absorption.

Difructose anhydride V: Another inulin-derived compound with prebiotic properties.

This compound is unique due to its specific enzymatic conversion from levan and its distinct cyclic structure, which contributes to its unique physiological effects and applications .

Propriétés

IUPAC Name |

1,7-bis(hydroxymethyl)-2,8,13,14-tetraoxatricyclo[8.2.1.14,7]tetradecane-5,6,11,12-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-3-11-10(18)8(16)6(22-11)2-20-12(4-14)9(17)7(15)5(21-12)1-19-11/h5-10,13-18H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUHBTATSZQNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)(OCC3C(C(C(O1)(O3)CO)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-42-9 | |

| Record name | Difructose anhydride IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloroethyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-1-nitrosourea](/img/structure/B1213290.png)

![(5-Fluoro-12-methylbenzo[a]anthracen-7-yl)methyl acetate](/img/structure/B1213294.png)

![methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]-7-oxoheptanoate](/img/structure/B1213295.png)

![(9S,12S,15S)-9-Amino-12-(2-amino-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1213298.png)